N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide is a synthetic compound that has garnered significant interest in the fields of pharmacology and medicinal chemistry This compound is known for its unique chemical structure, which includes a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a 5-methylisoxazole-3-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This step involves the reaction of catechol with formaldehyde to form the benzo[d][1,3]dioxole ring.
Attachment of the but-2-yn-1-yl linker: The benzo[d][1,3]dioxole derivative is then reacted with propargyl bromide in the presence of a base to introduce the but-2-yn-1-yl linker.
Formation of the 5-methylisoxazole-3-carboxamide group: The final step involves the reaction of the intermediate with 5-methylisoxazole-3-carboxylic acid and a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antitumor, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3-methoxyphenyl)acetamide: Known for its potential therapeutic applications in pharmacology and medicinal chemistry.
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide:
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide:
Uniqueness
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide stands out due to its unique combination of structural features, which contribute to its diverse range of biological activities and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, efficacy in various assays, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a but-2-yn-1-yl chain and a 5-methylisoxazole carboxamide. Its molecular formula is C20H16N2O5, with a molecular weight of approximately 364.36 g/mol. The structural complexity of this compound is significant as it may influence its biological interactions and activities.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and inflammation, which is crucial for anticancer activity.
- Receptor Modulation : Its structure allows for potential interactions with various receptors, influencing signal transduction pathways.
- Apoptosis Induction : Similar compounds have been shown to promote apoptosis in cancer cells by modulating the expression of key apoptotic proteins such as Bcl-2 and p21^WAF-1 .
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
These findings suggest that the compound could serve as a lead candidate for further development in cancer therapeutics.
Antidiabetic Potential
Research has also highlighted the compound's potential as an α-amylase inhibitor, which is crucial in managing diabetes by regulating carbohydrate metabolism. Studies have reported IC50 values indicating potent inhibition:
Compound | IC50 (µM) |
---|---|
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole | 0.68 |
Acarbose | 2.593 |
These results indicate that the compound may effectively lower blood glucose levels, suggesting its utility in diabetic treatment strategies .
Toxicity Studies
Toxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies using zebrafish embryos have shown that N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further pharmacological exploration .
Case Studies
Several case studies have underscored the biological activities of this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on human promyelocytic leukemia cells, revealing significant cytotoxic effects through apoptosis induction.
- In Vivo Antidiabetic Study : In a streptozotocin-induced diabetic mouse model, administration of the compound resulted in a marked reduction in blood glucose levels from 252 mg/dL to 173 mg/dL over five doses.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-11-8-13(18-23-11)16(19)17-6-2-3-7-20-12-4-5-14-15(9-12)22-10-21-14/h4-5,8-9H,6-7,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKXAQOHSNCAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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